molecular formula C7H9NO2 B14496339 (4-Aminophenoxy)methanol CAS No. 63266-98-8

(4-Aminophenoxy)methanol

Cat. No.: B14496339
CAS No.: 63266-98-8
M. Wt: 139.15 g/mol
InChI Key: FQKISMAOVTYAGA-UHFFFAOYSA-N
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Description

(4-Aminophenoxy)methanol is an organic compound with the molecular formula C7H9NO2 It consists of a phenoxy group substituted with an amino group at the para position and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminophenoxy)methanol typically involves the nucleophilic aromatic substitution of a halogenated phenol with an amine. One common method is the reaction of 4-nitrophenol with methanol in the presence of a base, followed by reduction of the nitro group to an amino group using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(4-Aminophenoxy)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

(4-Aminophenoxy)methanol is used as a building block in the synthesis of polyimides and other high-performance polymers. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis .

Biology and Medicine

In biological research, this compound is studied for its potential as a precursor to bioactive compounds. It can be used in the synthesis of pharmaceuticals that target specific enzymes or receptors .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of (4-Aminophenoxy)methanol involves its ability to participate in nucleophilic aromatic substitution reactions. The amino group can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is exploited in various synthetic applications, where this compound serves as a key intermediate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Aminophenoxy)methanol is unique due to the presence of both an amino group and a methanol group on the phenoxy ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Its versatility makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

63266-98-8

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

(4-aminophenoxy)methanol

InChI

InChI=1S/C7H9NO2/c8-6-1-3-7(4-2-6)10-5-9/h1-4,9H,5,8H2

InChI Key

FQKISMAOVTYAGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OCO

Origin of Product

United States

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